Cas no 940-31-8 (2-phenoxypropanoic acid)

2-phenoxypropanoic acid structure
2-phenoxypropanoic acid structure
商品名:2-phenoxypropanoic acid
CAS番号:940-31-8
MF:C9H10O3
メガワット:166.173902988434
MDL:MFCD00002643
CID:40362
PubChem ID:13658

2-phenoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-Phenoxypropanoic acid
    • 2-Phenoxypropionic acid
    • Alpha-Methylphenoxyacetic Acid
    • 2-Phenoxypropionic A
    • 2-Phenoxypropionicacid Solution
    • (+/-)-2-phenyloxypropanoic acid
    • (2RS)-2-phenoxypropionic acid
    • 2-Phenoxy-propanoic acid
    • 2-phenoxy-propanoicaci
    • 2-phenoxy-propionicaci
    • 2-Phenoxypropionsure
    • acidephenoxy-2-propionique
    • a-Phenoxypropionic acid
    • DL-2-PHENOXYPROPIONIC ACID
    • phenoxypropanoic acid
    • phenoxypropionic acid
    • Propionic acid,2-phenoxy
    • α-Methylphenoxyacetic Acid
    • Propanoic acid, 2-phenoxy-
    • alpha-Phenoxypropionic acid
    • Acide phenoxy-2-propionique
    • PROPIONIC ACID, 2-PHENOXY-
    • Acide phenoxy-2-propionique [French]
    • .alpha.-Phenoxypropionic acid
    • .alpha.-Methylphenoxyacetic acid
    • SXERGJJQSKIUIC-UHFFFAOYSA-N
    • (S)-2-phenoxypropanoic acid
    • Propanoic acid, phen
    • 2-Phenoxypropanoic acid (ACI)
    • Propionic acid, 2-phenoxy- (7CI, 8CI)
    • (±)-2-Phenoxypropionic acid
    • 2-PPA
    • DL
    • NSC 1866
    • NSC 404102
    • α-Phenoxypropionic acid
    • ChemDiv3_001384
    • SR-01000423857
    • EINECS 213-370-5
    • STK397471
    • SR-01000423857-1
    • Propionic acid, 2-phenoxy-(VAN) (8CI)
    • NSC1866
    • DTXSID10870812
    • AI3-17384
    • Propionic acid, 2-phenoxy- (VAN)
    • AKOS000103747
    • AKOS016050270
    • AR3815
    • alpha-Phenoxypropinic acid
    • MFCD00002643
    • HMS1476O20
    • 2-POPA
    • W-100218
    • 2-phenoxy-propionic acid
    • BBL002385
    • NSC-404102
    • AN-651/40401218
    • F0722-6589
    • NS00014738
    • EN300-18286
    • 2-Phenoxypropionicacid
    • Z57825333
    • 2-Phenoxypropanoicacid
    • Propionic acid, 2-phenoxy-(VAN)
    • P0318
    • ALBB-000255
    • 2-Phenoxypropionic acid, >=98%
    • BS-3903
    • AB89135
    • NCGC00180553-01
    • SY049728
    • NSC-1866
    • 2-phenoxy propionic acid
    • Propanoic acid, 2-phenoxy-, (.+/-.)-
    • SCHEMBL43054
    • 940-31-8
    • DTXCID60818502
    • 2-Phenoxypropanoic acid #
    • CS-W021018
    • 1912-21-6
    • NSC404102
    • BRD-A44629442-001-01-5
    • CHEBI:169988
    • EU-0070543
    • IDI1_020350
    • 2-phenoxypropanoic acid
    • MDL: MFCD00002643
    • インチ: 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
    • InChIKey: SXERGJJQSKIUIC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)OC1C=CC=CC=1)O
    • BRN: 3198799

計算された属性

  • せいみつぶんしりょう: 166.06300
  • どういたいしつりょう: 166.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1708 (rough estimate)
  • ゆうかいてん: 114.0 to 117.0 deg-C
  • ふってん: 265 °C(lit.)
  • フラッシュポイント: 265°C
  • 屈折率: 1.5500 (estimate)
  • PSA: 46.53000
  • LogP: 1.53850
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-phenoxypropanoic acid セキュリティ情報

2-phenoxypropanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-phenoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18286-50.0g
2-phenoxypropanoic acid
940-31-8 95%
50g
$63.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P114961-1g
2-phenoxypropanoic acid
940-31-8
1g
¥823.90 2023-09-01
Life Chemicals
F0722-6589-0.25g
2-phenoxypropanoic acid
940-31-8 95%+
0.25g
$18.0 2023-11-21
Chemenu
CM112743-500g
2-phenoxypropanoic acid
940-31-8 95+%
500g
$509 2024-07-19
abcr
AB140341-500 g
2-Phenoxypropionic acid, 98%; .
940-31-8 98%
500 g
€211.30 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047060-5g
2-Phenoxypropanoic acid
940-31-8 98%
5g
¥48.00 2024-04-24
eNovation Chemicals LLC
D549069-250g
2-phenoxypropanoic acid
940-31-8 95%
250g
$325 2024-05-24
eNovation Chemicals LLC
D549069-500g
2-phenoxypropanoic acid
940-31-8 95%
500g
$568 2024-05-24
TRC
P318815-10g
2-Phenoxypropionic Acid
940-31-8
10g
$ 150.00 2023-09-06
Apollo Scientific
OR12736-100g
2-Phenoxypropanoic acid
940-31-8 98+%
100g
£95.00 2025-02-19

2-phenoxypropanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chlorides
Vakarov, Sergey A.; Gruzdev, Dmitry A.; Sadretdinova, Liliya Sh.; Chulakov, Evgeny N.; Pervova, Marina G.; et al, Tetrahedron: Asymmetry, 2015, 26(5-6), 312-319

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, rt
リファレンス
Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention
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ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ;  24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides
Colombo, Danilo ; Albergati, Alessia ; Ferrandi, Erica E. ; Tessaro, Davide ; Gatti, Francesco G. ; et al, European Journal of Organic Chemistry, 2022, 2022(25),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 65 °C
1.2 pH 4
リファレンス
Process for preparation of 2-phenoxypropionyl chloride as key intermediate of fenoxanil from phenol and 2-chloropropionic acid
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Benzene ,  Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ;  pH 1 - 2
リファレンス
Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism
Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin
Kamal, Ahmed; Ramalingam, T.; Venugopal, N., Tetrahedron: Asymmetry, 1991, 2(1), 39-42

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 12 h, reflux
リファレンス
Compounds for use in treating neuromuscular disorders
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Synthesis and herbicidal activity of 12-(aryloxyacyloxyimino)-1,15-pentadecanelactone derivatives
Meng, Xiang-Qing; Zhang, Jian-Jun; Liang, Xiao-Mei; Zhu, Wei-Juan; Dong, Yan-Hong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(2), 610-617

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
リファレンス
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; Chen, Xiao-Feng; Liu, Jing; Lin, Hong-Yan; Han, Hong-Wei; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

ごうせいかいろ 11

はんのうじょうけん
リファレンス
A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids
Colton, Ian J.; Ahmed, Sharmin N.; Kazlauskas, Romas J., Journal of Organic Chemistry, 1995, 60(1), 212-17

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Direct α-lithiation of phenoxyacetic acid and electrophilic substitution
Adam, Waldemar; Fick, Hans Heinrich, Journal of Organic Chemistry, 1978, 43(4), 772-3

ごうせいかいろ 13

はんのうじょうけん
リファレンス
A great improvement of the enantioselectivity of lipase-catalyzed hydrolysis and esterification using co-solvents as an additive
Nishigaki, Tomohiro; Yasufuku, Yoshitaka; Murakami, Sayuri; Ebara, Yasuhito; Ueji, Shin-ichi, Bulletin of the Chemical Society of Japan, 2008, 81(5), 617-622

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Solvents: Water ;  rt
リファレンス
Electron-transfer-induced reductive cleavage of chlorinated aryloxyalkanoic acids
Azzena, Ugo; Pittalis, Mario, Tetrahedron, 2011, 67(19), 3360-3362

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and Transesterification
Liu, Bin; Song, Runjiang; Xu, Jun; Majhi, Pankaj Kumar; Yang, Xing; et al, Organic Letters, 2020, 22(9), 3335-3338

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Acyclic stereoselection. 23. Lactaldehyde enolate equivalents
Heathcock, Clayton H.; Pirrung, Michael C.; Young, Steven D.; Hagen, James P.; Jarvi, Esa T.; et al, Journal of the American Chemical Society, 1984, 106(26), 8161-74

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 25 °C
リファレンス
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections
, United States, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
リファレンス
Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate Dehydrogenase
Gorla, Suresh Kumar; Kavitha, Mandapati; Zhang, Minjia; Chin, James En Wai; Liu, Xiaoping; et al, Journal of Medicinal Chemistry, 2013, 56(10), 4028-4043

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Compounds and methods for treating mammalian gastrointestinal microbial infections
, World Intellectual Property Organization, , ,

2-phenoxypropanoic acid Raw materials

2-phenoxypropanoic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid
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価格 ($):184.0